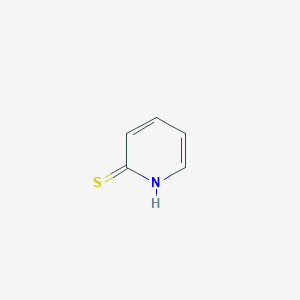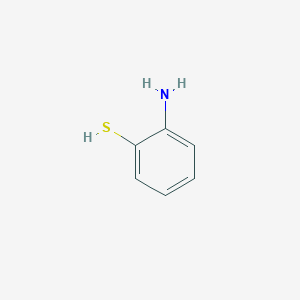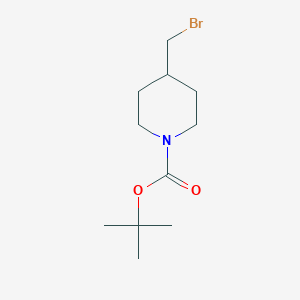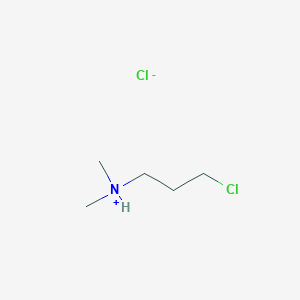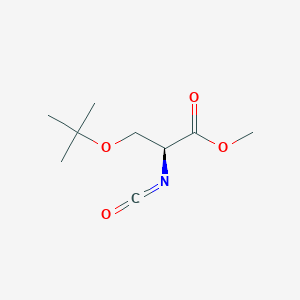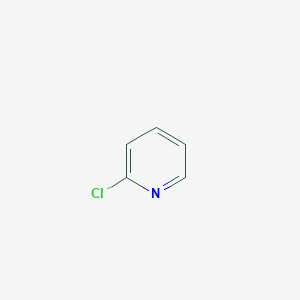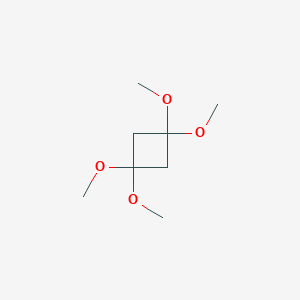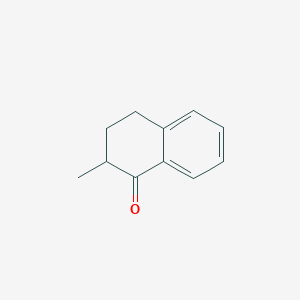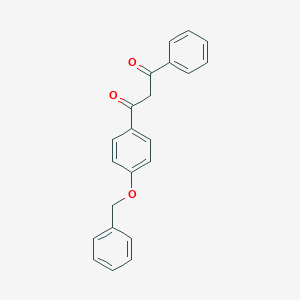
1-(4-Benzyloxyphenyl)-3-phenyl-1,3-propanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzyloxyphenyl)-3-phenyl-1,3-propanedione, also known as Flavone-8-acetic acid (FAA), is a synthetic flavonoid compound that has been extensively studied for its potential therapeutic applications. FAA is a yellow crystalline powder that is soluble in organic solvents like ethanol, methanol, and chloroform.
Mechanism Of Action
The exact mechanism of action of FAA is not fully understood, but it is believed to work by activating the immune system and inducing the production of cytokines like interleukin-2 and interferon-gamma. FAA has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, in tumors.
Biochemical And Physiological Effects
FAA has been shown to have several biochemical and physiological effects, including reducing tumor growth, reducing blood pressure, improving endothelial function, reducing inflammation and oxidative stress, and inducing apoptosis in cancer cells. FAA has also been shown to increase the production of natural killer cells, which are immune cells that play a role in killing cancer cells.
Advantages And Limitations For Lab Experiments
FAA has several advantages for lab experiments, including its solubility in organic solvents like ethanol, methanol, and chloroform, and its ability to induce apoptosis in cancer cells. However, FAA also has some limitations, including its potential toxicity at high doses and its limited bioavailability.
Future Directions
There are several future directions for research on FAA, including studying its potential therapeutic applications in other diseases like diabetes and Alzheimer's disease, improving its bioavailability, and developing new synthetic methods for its production. Other future directions include studying its potential synergistic effects with other drugs and developing new formulations for its delivery.
Synthesis Methods
FAA can be synthesized by a variety of methods, including the condensation of 4-benzyloxybenzaldehyde with acetophenone in the presence of a base like sodium hydroxide or potassium hydroxide. The resulting product is then reduced using sodium borohydride or lithium aluminum hydride to produce FAA. Another method involves the reaction of 4-benzyloxybenzoyl chloride with phenylacetic acid in the presence of a base like triethylamine to produce FAA.
Scientific Research Applications
FAA has been studied for its potential therapeutic applications in cancer treatment, cardiovascular diseases, and inflammation. In cancer treatment, FAA has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular diseases, FAA has been shown to reduce blood pressure and improve endothelial function. In inflammation, FAA has been shown to reduce inflammation and oxidative stress.
properties
CAS RN |
142472-13-7 |
|---|---|
Product Name |
1-(4-Benzyloxyphenyl)-3-phenyl-1,3-propanedione |
Molecular Formula |
C22H18O3 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-phenyl-3-(4-phenylmethoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C22H18O3/c23-21(18-9-5-2-6-10-18)15-22(24)19-11-13-20(14-12-19)25-16-17-7-3-1-4-8-17/h1-14H,15-16H2 |
InChI Key |
IMICPPMXUFKEQQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)CC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)CC(=O)C3=CC=CC=C3 |
Other CAS RN |
142472-13-7 |
synonyms |
1-(4-Benzyloxyphenyl)-3-phenyl-1,3-propanedione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



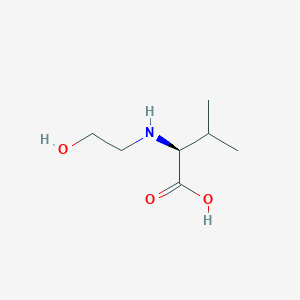
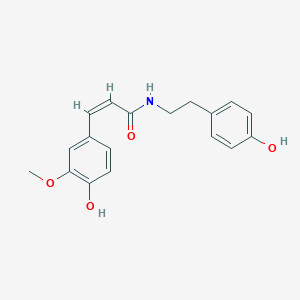
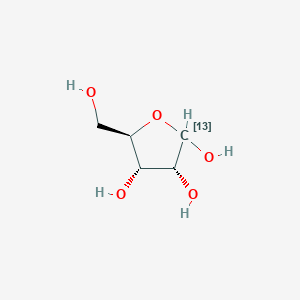
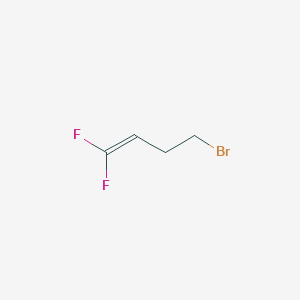
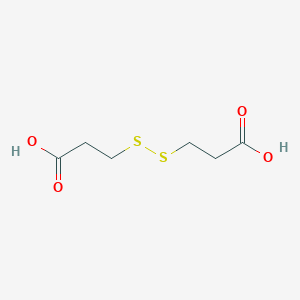
![Sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate](/img/structure/B119419.png)
